molecular formula C8H6ClNO3 B1596323 3-Methyl-2-nitrobenzoyl chloride CAS No. 50424-93-6

3-Methyl-2-nitrobenzoyl chloride

Cat. No.: B1596323
CAS No.: 50424-93-6
M. Wt: 199.59 g/mol
InChI Key: YVHZCFAUJFDIJY-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the second position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitrobenzoyl chloride can be synthesized through the chlorination of 3-methyl-2-nitrobenzoic acid. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration and chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-2-nitrobenzoyl chloride is utilized in various scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active compounds that can be studied for their effects on biological systems.

    Medicine: The compound is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-methyl-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in the synthesis of various derivatives. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-nitrobenzoyl chloride is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-methyl-2-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(8(9)11)7(5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHZCFAUJFDIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295920
Record name 3-methyl-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50424-93-6
Record name NSC106281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this example 2.14 moles of 3-methyl-2-nitrobenzoic acid were refluxed with 6.43 moles (468 ml) of thionyl chloride for three hours and then allowed to stand overnight. The mixture was then again refluxed until the mixture turned a dark brown color. Excess thionyl chloride was removed by evaporation affording 434.4 g of the title product.
Quantity
2.14 mol
Type
reactant
Reaction Step One
Quantity
468 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Methyl-2-nitrobenzoic acid 67 (30.0 g, 166 mmol, 1.0 equiv.) was suspended in CH2Cl2 (150 ml) and the suspension was cooled to 0° C. using an ice bath. Oxalyl chloride (2.0 M in CH2Cl2, 166 ml, 332 mmol, 2.0 equiv.) was added to the stirred reaction mixture through a pressure equalizing dropping funnel over 30 min. DMF (10 drops) was added dropwise. The reaction mixture was allowed to warm up to room temperature. After 30 min., the reaction was concentrated to dryness on a rotary evaporator. The solid material was re-dissolved in CH2Cl2 (200 ml) and was concentrated to dryness on a rotary evaporator to give 3-methyl-2-nitro-benzoylchloride 68 (32.9 g, 99%) as an off white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
166 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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